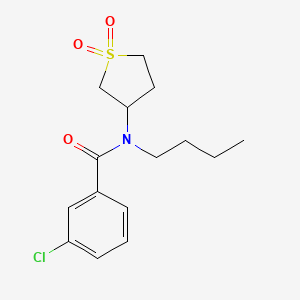

N-butyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

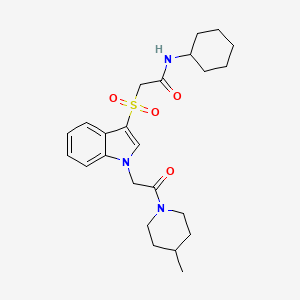

N-butyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide, also known as BDDTB, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields.

Aplicaciones Científicas De Investigación

UV-Induced Graft Polymerization

The chemical structure of N-butyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is similar to compounds used in studies like the UV-induced graft polymerization of acrylamide on cellulose using immobilized benzophenone as a photo-initiator. This process involves grafting polyacrylamide on cotton fabrics, enhancing their antibacterial abilities. Such applications are pivotal in developing advanced materials with integrated antibacterial properties (Hong, Liu, & Sun, 2009).

Fluorescent Chemosensor for Metal Ions

N-butyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide, due to its structural similarities with certain fluorescent chemosensors, might be used in detecting metal ions in biological environments. For example, a study on a chemosensor for cobalt(II) ions in living cells employs a similar compound for turn-on fluorescence enhancement, demonstrating potential applications in sensitive detection methods (Liu et al., 2019).

Photocatalytic Degradation

Compounds structurally related to N-butyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide have been utilized in photocatalytic degradation studies. For instance, the investigation of photodecomposition of propyzamide using TiO2-loaded adsorbent supports highlights the potential of similar compounds in environmental applications, such as water purification and pollutant degradation (Torimoto, Ito, & Kuwabata, 1996).

Synthesis of Polyamides

This compound, due to its benzamide component, can be crucial in synthesizing various polyamides. For example, research into the synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) explores the creation of polyamides with thermal stability and solubility in polar solvents, indicating potential applications in materials science (Hsiao, Yang, & Chen, 2000).

Mecanismo De Acción

Target of Action

The primary target of N-butyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting potential of cells and regulating cellular excitability .

Mode of Action

N-butyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide interacts with the GIRK channels, leading to their activation . This activation results in an increased potassium ion flow across the cell membrane, which in turn hyperpolarizes the cell, reducing its excitability .

Biochemical Pathways

The activation of GIRK channels by N-butyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide affects the potassium ion homeostasis pathway . This can have downstream effects on various cellular processes, including signal transduction, neurotransmission, and muscle contraction .

Pharmacokinetics

Similar compounds have been shown to display nanomolar potency as girk1/2 activators with improved metabolic stability . These properties suggest that N-butyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide may have good bioavailability .

Result of Action

The molecular and cellular effects of N-butyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide’s action include hyperpolarization of cells and reduced cellular excitability . These effects can influence various physiological processes, including heart rate, neuronal excitability, and insulin release .

Propiedades

IUPAC Name |

N-butyl-3-chloro-N-(1,1-dioxothiolan-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO3S/c1-2-3-8-17(14-7-9-21(19,20)11-14)15(18)12-5-4-6-13(16)10-12/h4-6,10,14H,2-3,7-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXVZPQSXVQCDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[2-[1-[4-(prop-2-enoylamino)benzoyl]piperidin-2-yl]ethyl]carbamate](/img/structure/B2584285.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile](/img/structure/B2584294.png)

![N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide](/img/no-structure.png)

![Methyl 6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-{[(dimethylamino)methylene]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2584296.png)